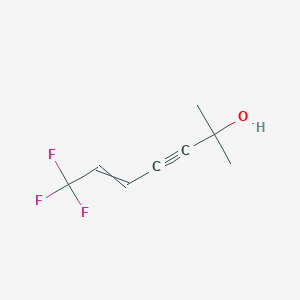![molecular formula C15H17NO B14176310 3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 909867-73-8](/img/structure/B14176310.png)
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridones This compound is characterized by a pyridinone ring substituted with a 2,6-dimethylphenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the reaction of 2,6-dimethylbenzyl chloride with 2-methyl-4-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones with various functional groups.
Scientific Research Applications
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylpyridinone: Similar structure but lacks the methyl group on the pyridinone ring.
2-Methyl-4-pyridone: Lacks the 2,6-dimethylphenylmethyl group.
2,6-Dimethylbenzyl chloride: Precursor used in the synthesis of the compound.
Uniqueness
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one is unique due to the presence of both the 2,6-dimethylphenylmethyl group and the methyl group on the pyridinone ring. This unique combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
909867-73-8 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-[(2,6-dimethylphenyl)methyl]-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C15H17NO/c1-10-5-4-6-11(2)13(10)9-14-12(3)16-8-7-15(14)17/h4-8H,9H2,1-3H3,(H,16,17) |
InChI Key |
BLLDRRYCJUMXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2=C(NC=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



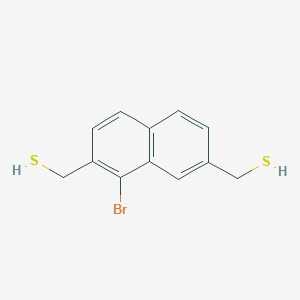
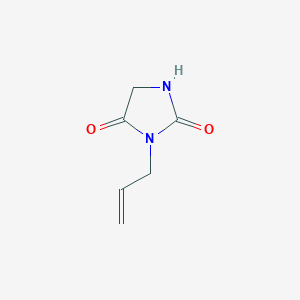
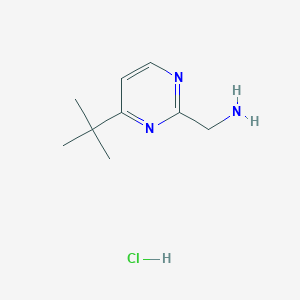
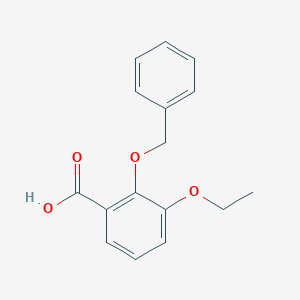
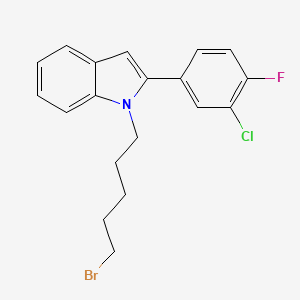

![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)


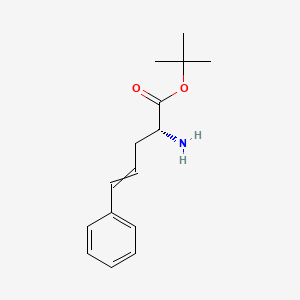
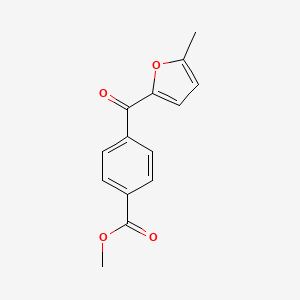
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
